

Spectroscopic and Spectrometric Profiling of 3,6-Dibromo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dibromo-1H-indazole

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This technical guide offers a comprehensive overview of the spectral data for **3,6-dibromo-1H-indazole**, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of the molecule, supported by detailed experimental protocols and a visual representation of the analytical workflow.

While a complete set of publicly available experimental spectra for **3,6-dibromo-1H-indazole** is limited, this guide consolidates available data for structurally similar compounds, namely 6-bromo-1H-indazole and 6-bromo-3-iodo-1H-indazole, to provide a robust predictive framework for its characterization.

Quantitative Data Summary

The following tables summarize the expected and observed spectral data for **3,6-dibromo-1H-indazole** and its close analogs. It is crucial to note that where experimental data for the target molecule is unavailable, predicted values or data from related compounds are provided for guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Spectrometer Frequency	Reference
6-Bromo-1H-indazole	8.03	s	1H	H3	CD ₃ OD	400 MHz	[1]
	7.67-7.72	m	2H	H4, H7			
	7.24-7.26	m	1H	H5			
6-Bromo-3-iodo-1H-indazole	13.62	s	1H	NH	DMSO-d ₆	400 MHz	[2]
	7.82	d, J = 1.5 Hz	1H	H7			
	7.40	d, J = 8.6 Hz	1H	H4			
	7.33	dd, J = 8.6, 1.6 Hz	1H	H5			

Table 2: Predicted ¹³C NMR Spectral Data for **3,6-Dibromo-1H-indazole**

Predicted Chemical Shift (δ) ppm	Assignment
~142	C7a
~138	C3
~128	C5
~125	C4
~121	C7
~117	C6 (C-Br)
~112	C3a

Note: The ^{13}C NMR data for **3,6-dibromo-1H-indazole** is predicted based on established substituent effects on the indazole ring system. Experimental data for 6-bromo-1H-indazole suggests the C3 carbon appears around ~135.0 ppm.[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)	Notes	Reference
6-Bromo-3-iodo-1H-indazole	ESI	322.9	Corresponds to the protonated molecule.	[2]
3,6-Dibromo-1H-indazole (Predicted)	ESI	274.9, 276.9, 278.9	Predicted isotopic pattern for two bromine atoms.	

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **3,6-Dibromo-1H-indazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
1620-1580	Medium-Strong	C=C aromatic ring stretch
1500-1450	Medium-Strong	C=N stretch
850-750	Strong	C-H out-of-plane bending
700-550	Strong	C-Br stretch

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are generalized methodologies for the acquisition of spectral data for indazole derivatives.

NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of the **3,6-dibromo-1H-indazole** sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
- Transfer the solution to a clean NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer probe.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum.
- Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans may be necessary for ^{13}C due to the low natural abundance of the isotope.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).

Sample Preparation:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into the mass spectrometer or inject it through a liquid chromatography system (LC-MS).

Data Acquisition:

- Acquire the mass spectrum in the positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- Analyze the isotopic pattern, which will be characteristic for a dibrominated compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

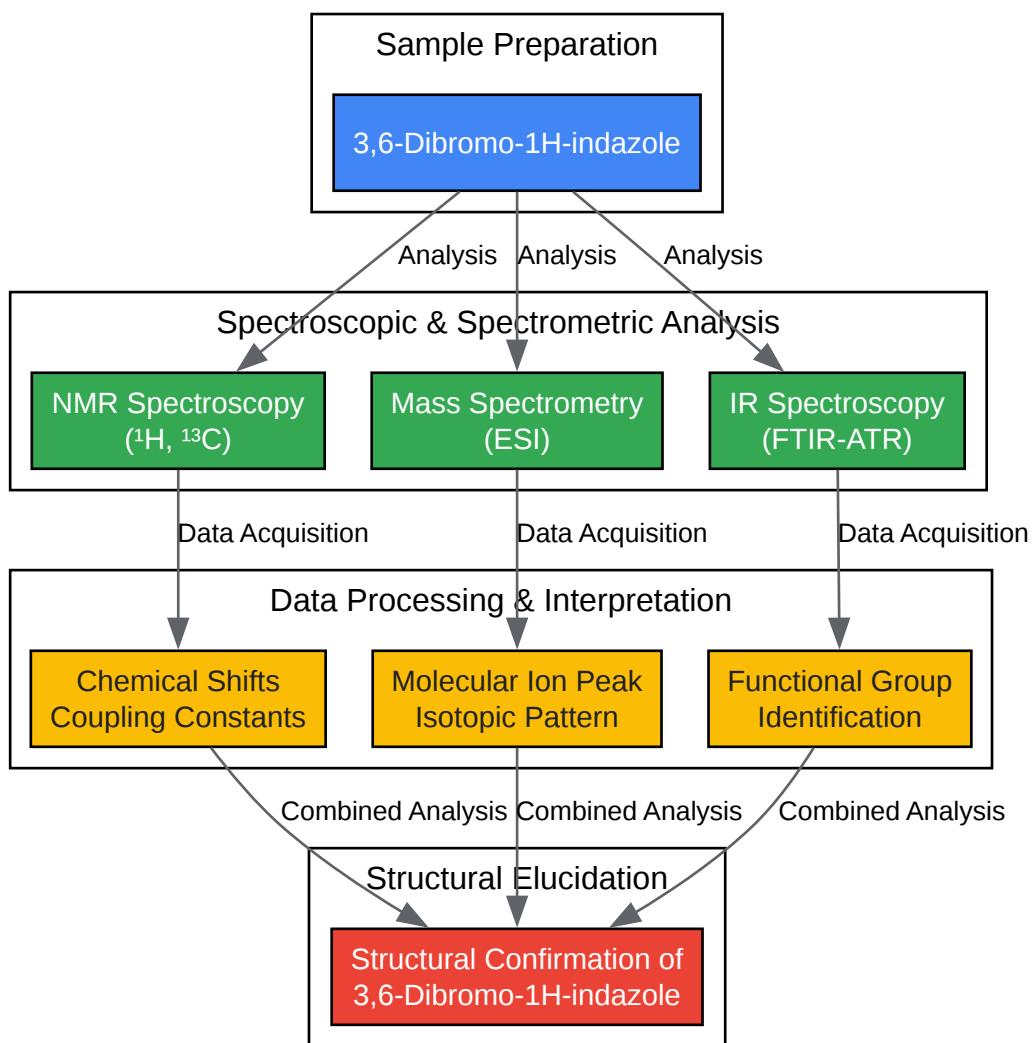
- Place a small amount of the solid **3,6-dibromo-1H-indazole** sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum, typically over a range of 4000-400 cm^{-1} .

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of **3,6-dibromo-1H-indazole**.



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Caption: Workflow for the spectral analysis of **3,6-dibromo-1H-indazole**.

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